5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as oxazole, thiazole, and oxadiazole rings, as well as fluorinated phenyl groups. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product.
Synthesis of Intermediates: The initial steps involve the synthesis of key intermediates such as 3,4-difluorophenyl derivatives, oxazole, thiazole, and oxadiazole rings. These intermediates are often prepared through reactions like halogenation, cyclization, and condensation.
Formation of the Final Compound: The final step involves the coupling of the intermediates under specific conditions, such as the use of catalysts, solvents, and controlled temperatures. This step ensures the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The presence of fluorine atoms and other functional groups allows for substitution reactions, where specific groups can be replaced with others using appropriate reagents and conditions.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, contributing to advancements in organic synthesis and materials science.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activities, it is being investigated for therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound’s chemical reactivity and stability make it useful in industrial processes, including the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
When compared to similar compounds, 5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole: Known for its neuroprotective effects and potential therapeutic applications.
Cyclometalated Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine: These complexes exhibit luminescence switching and photocatalytic activity.
3-amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan:
Properties
Molecular Formula |
C22H13F2N5O3S |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H13F2N5O3S/c1-11-18(21-26-19(29-32-21)12-5-3-2-4-6-12)33-22(25-11)27-20(30)16-10-17(31-28-16)13-7-8-14(23)15(24)9-13/h2-10H,1H3,(H,25,27,30) |
InChI Key |
GLAPQNIXUDXCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)F)F)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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